molecular formula C25H26N2O3 B2622632 N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 941980-31-0

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Número de catálogo B2622632
Número CAS: 941980-31-0
Peso molecular: 402.494
Clave InChI: RAVPCTQEPUJPKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as DPPX, is a selective blocker of the Kv4.2 potassium channel. The Kv4.2 potassium channel is a key regulator of neuronal excitability and is implicated in several neurological disorders. DPPX has been extensively studied for its potential therapeutic applications in these disorders.

Mecanismo De Acción

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide selectively blocks the Kv4.2 potassium channel, which is a key regulator of neuronal excitability. The Kv4.2 potassium channel is expressed in several regions of the brain, including the hippocampus, cortex, and thalamus. The blockade of the Kv4.2 potassium channel by N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide leads to a reduction in neuronal excitability, which is thought to underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to selectively block the Kv4.2 potassium channel with high affinity. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to have minimal effects on other potassium channels and ion channels, indicating its selectivity for the Kv4.2 potassium channel. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to reduce neuronal excitability in several regions of the brain, including the hippocampus, cortex, and thalamus. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to reduce seizure activity and pain in animal models of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several advantages for lab experiments. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a selective blocker of the Kv4.2 potassium channel, which allows for the specific study of this channel in neurological disorders. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to have minimal effects on other potassium channels and ion channels, which reduces the potential for off-target effects. However, N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has limitations for lab experiments. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has a short half-life, which requires frequent dosing in animal models. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide also has limited solubility, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. One future direction is the development of more potent and selective Kv4.2 potassium channel blockers. Another future direction is the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in human clinical trials for neurological disorders such as epilepsy, chronic pain, and schizophrenia. The potential for off-target effects and drug interactions with other medications will need to be carefully evaluated in these trials. Another future direction is the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in other neurological disorders that are thought to involve the Kv4.2 potassium channel, such as Alzheimer's disease and Parkinson's disease. Overall, the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has the potential to lead to the development of novel therapies for several neurological disorders.

Métodos De Síntesis

The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves the reaction of 2-methoxy-5-methylphenylamine with oxalyl chloride to form the corresponding amide. The amide is then reacted with 3,3-diphenylpropylamine to form N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, chronic pain, and schizophrenia. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to selectively block the Kv4.2 potassium channel, which is implicated in the pathophysiology of these disorders. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to reduce seizure activity in animal models of epilepsy and to reduce pain in animal models of chronic pain. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to improve cognitive function in animal models of schizophrenia.

Propiedades

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-18-13-14-23(30-2)22(17-18)27-25(29)24(28)26-16-15-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVPCTQEPUJPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.